molecular formula C17H14ClNO2S B4704641 2-[3-(4-Chlorophenyl)sulfanylpropyl]isoindole-1,3-dione

2-[3-(4-Chlorophenyl)sulfanylpropyl]isoindole-1,3-dione

Cat. No.: B4704641
M. Wt: 331.8 g/mol
InChI Key: CYELPFDBWKUKKE-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)sulfanylpropyl]isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group and the sulfanylpropyl chain in its structure contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfanylpropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c18-12-6-8-13(9-7-12)22-11-3-10-19-16(20)14-4-1-2-5-15(14)17(19)21/h1-2,4-9H,3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYELPFDBWKUKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chlorophenyl)sulfanylpropyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with a primary amine, followed by further functionalization steps. One common method includes the condensation of phthalic anhydride with 3-(4-chlorophenyl)propylamine under acidic conditions to form the isoindole-1,3-dione core. The reaction is usually carried out in a solvent such as toluene or methanol, with the addition of a catalyst like methanesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The use of green chemistry principles, such as solventless reactions and recyclable catalysts, is also explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorophenyl)sulfanylpropyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the isoindole-1,3-dione core can be reduced to form corresponding alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are used in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

2-[3-(4-Chlorophenyl)sulfanylpropyl]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)sulfanylpropyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

    Isoindoline derivatives: Compounds with similar isoindole-1,3-dione cores but different substituents.

    Phthalimides: Structurally related compounds with a phthalimide core.

    Sulfonyl derivatives: Compounds with similar sulfanyl or sulfonyl groups.

Uniqueness

2-[3-(4-Chlorophenyl)sulfanylpropyl]isoindole-1,3-dione is unique due to the combination of the isoindole-1,3-dione core with the 4-chlorophenyl and sulfanylpropyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(4-Chlorophenyl)sulfanylpropyl]isoindole-1,3-dione
Reactant of Route 2
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2-[3-(4-Chlorophenyl)sulfanylpropyl]isoindole-1,3-dione

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